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molecular formula C8H8N2O2S B8531960 Methyl 3-cyano-4-methylthiophen-2-ylcarbamate

Methyl 3-cyano-4-methylthiophen-2-ylcarbamate

Cat. No. B8531960
M. Wt: 196.23 g/mol
InChI Key: VGDHGRFMZHHPCO-UHFFFAOYSA-N
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Patent
US09175010B2

Procedure details

Methyl chloroformate (55 g, 0.58 mol) was added to a stirred solution of 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile (68 g, 0.49 mol) and triethylamine (147 g, 1.45 mol) in dichloromethane (1000 ml) at 0° C. After the addition, the mixture was warmed to 25° C. and stirred overnight. The reaction was treated with dichloromethane-methanol (20:1, 2000 mL) and 2N hydrochloric acid (1500 mL). The resulting mixture was filtered and the resulting solid was further extracted with dichloromethane-methanol (20:1, 1500 mL×3). The combined organic extracts were dried over sodium sulfate and concentrated to give a brown solid. The solid was washed with tert-butyl methyl ether (1500 mL) and dried under vacuum to give crude methyl 3-cyano-4-methylthiophen-2-ylcarbamate (160 g) as a brown solid, which was used in next step without purification.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step Two
Name
dichloromethane methanol
Quantity
2000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH3:5])=[O:3].[NH2:6][C:7]1[S:8][CH2:9][C:10](=O)[C:11]=1[C:12]#[N:13].[CH2:15](N(CC)CC)C.Cl>ClCCl.ClCCl.CO>[C:12]([C:11]1[C:10]([CH3:15])=[CH:9][S:8][C:7]=1[NH:6][C:2](=[O:3])[O:4][CH3:5])#[N:13] |f:5.6|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
68 g
Type
reactant
Smiles
NC=1SCC(C1C#N)=O
Name
Quantity
147 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1000 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1500 mL
Type
reactant
Smiles
Cl
Name
dichloromethane methanol
Quantity
2000 mL
Type
solvent
Smiles
ClCCl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the resulting solid was further extracted with dichloromethane-methanol (20:1, 1500 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown solid
WASH
Type
WASH
Details
The solid was washed with tert-butyl methyl ether (1500 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=C(SC=C1C)NC(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 160 g
YIELD: CALCULATEDPERCENTYIELD 166.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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